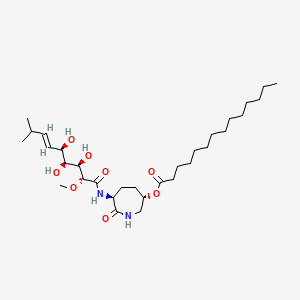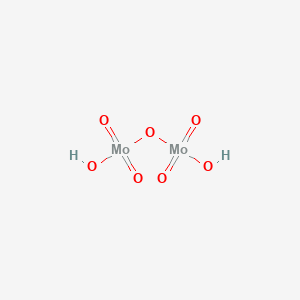
Dimolybdic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimolybdic acid is a molybdenum oxoacid. It is a conjugate acid of a hydrogen dimolybdate.
科学的研究の応用
Anti-Inflammatory and Antitumor Activities
Dimolybdic acid (also referred to as 3,3′-diindolylmethane or DIM in studies) shows promise in attenuating inflammation and tumor growth. For instance, Kim et al. (2009) found that DIM significantly reduced signs of colitis in mice and decreased the number of colon tumors in a colitis-associated colon cancer model (Kim et al., 2009). Similarly, Mousa et al. (2020) demonstrated that nanoencapsulated DIM had a rapid suppression effect on pancreatic cancer cell viability, pointing towards its potential in cancer treatment (Mousa et al., 2020).
Chemoprevention and Anti-Cancer Properties
DIM has been investigated for its chemopreventive and anti-cancer properties. Studies by Kim et al. (2010) and Kim et al. (2009) show that DIM can suppress inflammation and tumor promotion in mouse skin, and inhibit lung metastasis of mammary carcinoma cells, respectively (Kim et al., 2010); (Kim et al., 2009).
Role in Infection and Immune Response
Astarie-Dequeker et al. (2009) found that phthiocerol dimycocerosates (DIM) play a role in macrophage invasion by inducing changes in the organization of plasma membrane lipids. This points towards DIM's role in infection and immune response (Astarie-Dequeker et al., 2009).
Applications in Chemical Processes
Zhang et al. (2012) explored the preparation of single-phase ammonium dimolybdate, highlighting DIM's relevance in chemical manufacturing processes (Zhang et al., 2012).
Potential in Stroke Treatment
Krishnamurthy et al. (2022) investigated DIM's role in ischemic stroke-induced brain injury, indicating its potential in neurological treatments (Krishnamurthy et al., 2022).
Versatile Catalyst in CO2 Conversion
Chen et al. (2018) studied the use of a dimolybdenum compound as a catalyst for the conversion of CO2, suggesting DIM's applications in environmental chemistry (Chen et al., 2018).
特性
分子式 |
H2Mo2O7 |
|---|---|
分子量 |
305.9 g/mol |
IUPAC名 |
hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum |
InChI |
InChI=1S/2Mo.2H2O.5O/h;;2*1H2;;;;;/q2*+1;;;;;;;/p-2 |
InChIキー |
IKZCNEIJHFHRGH-UHFFFAOYSA-L |
SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)O |
正規SMILES |
O[Mo](=O)(=O)O[Mo](=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1aS,4aR,8aR)-4a,8,8-trimethyl-1a,5,6,7-tetrahydro-1H-cyclopropa[j]naphthalen-2-one](/img/structure/B1243990.png)
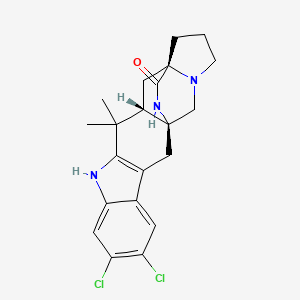
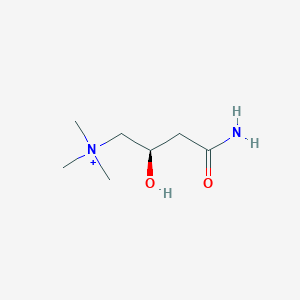
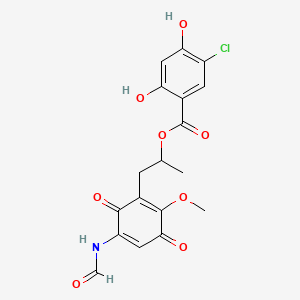
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1243996.png)
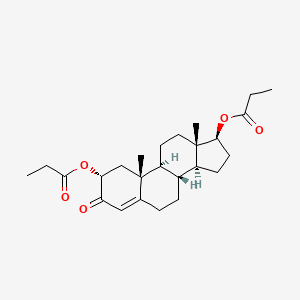
![3-(4-nitrophenyl)-N-(4-phenylbutyl)-5-(phenylmethyl)-4,6-dihydro-3aH-pyrrolo[3,4-d]isoxazole-6a-carboxamide](/img/structure/B1244002.png)


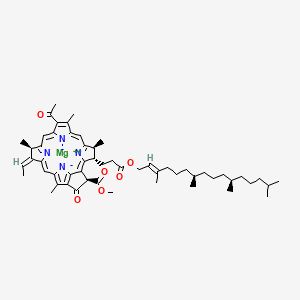
![methyl 2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate](/img/structure/B1244006.png)
![(5S,7S)-7-[[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1244008.png)
![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)
